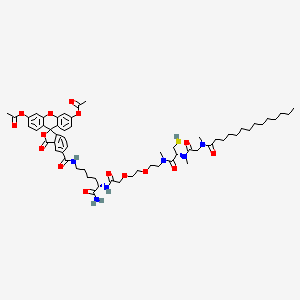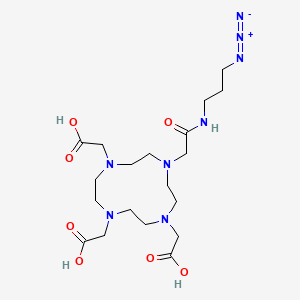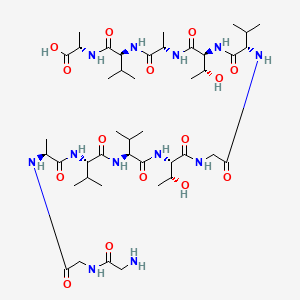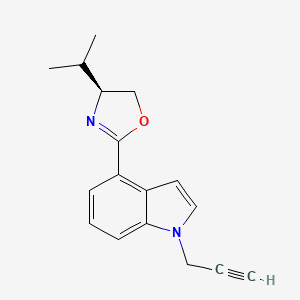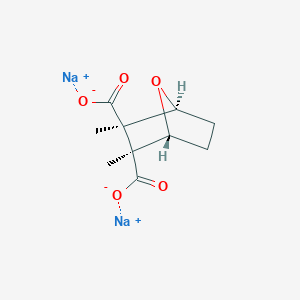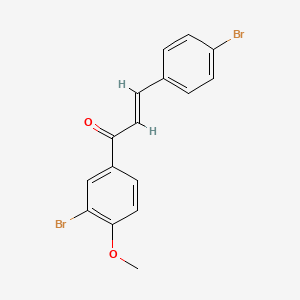
4-ethyl(1,2-13C2)octanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl(1,2-13C2)octanoic acid is a labeled fatty acid derivative where the carbon atoms at positions 1 and 2 are substituted with the carbon-13 isotope. This compound is a variant of 4-ethyl octanoic acid, which is known for its presence in various natural products and its applications in flavor and fragrance industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl(1,2-13C2)octanoic acid typically involves the introduction of the carbon-13 isotope into the octanoic acid backbone. One common method is the use of labeled precursors in the synthesis process. For instance, starting with 1,2-13C2-labeled ethyl acetate, which undergoes a series of reactions including esterification, reduction, and subsequent chain elongation to form the desired labeled fatty acid .
Industrial Production Methods: Industrial production of isotopically labeled compounds like this compound often involves the use of specialized reactors and controlled environments to ensure the incorporation of the isotope at specific positions. Microwave-assisted synthesis has been reported as an efficient method for producing such compounds, providing better yields and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl(1,2-13C2)octanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the carboxylic acid group to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other functional groups through reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of 4-ethyl(1,2-13C2)octanone.
Reduction: Formation of 4-ethyl(1,2-13C2)octanol.
Substitution: Formation of 4-bromoethyl(1,2-13C2)octanoic acid.
Scientific Research Applications
4-Ethyl(1,2-13C2)octanoic acid has several applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of fatty acid metabolism.
Biology: Employed in studies involving lipidomics to track the incorporation and distribution of fatty acids in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of fatty acid derivatives.
Mechanism of Action
The mechanism of action of 4-ethyl(1,2-13C2)octanoic acid involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The labeled carbon atoms allow researchers to track its transformation and interaction with molecular targets such as fatty acid synthase and acyl-CoA dehydrogenase. This helps in elucidating the pathways involved in fatty acid metabolism and energy production .
Comparison with Similar Compounds
4-Ethyl octanoic acid: The non-labeled counterpart of 4-ethyl(1,2-13C2)octanoic acid.
4-Methyl octanoic acid: A similar compound with a methyl group instead of an ethyl group.
Octanoic acid: The parent compound without any substitutions.
Uniqueness: this compound is unique due to the presence of the carbon-13 isotope, which makes it particularly useful in isotopic labeling studies. This allows for precise tracking and analysis in metabolic and pharmacokinetic research, providing insights that are not possible with non-labeled compounds .
Properties
Molecular Formula |
C10H20O2 |
|---|---|
Molecular Weight |
174.25 g/mol |
IUPAC Name |
4-ethyl(1,2-13C2)octanoic acid |
InChI |
InChI=1S/C10H20O2/c1-3-5-6-9(4-2)7-8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12)/i8+1,10+1 |
InChI Key |
PWKJMPFEQOHBAC-GAWGKFCISA-N |
Isomeric SMILES |
CCCCC(CC)C[13CH2][13C](=O)O |
Canonical SMILES |
CCCCC(CC)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




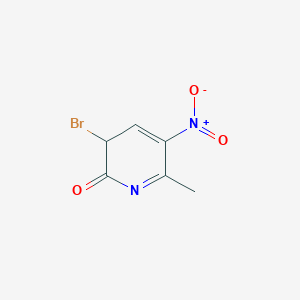
![(3E,5E)-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]oxan-4-one](/img/structure/B12367586.png)
